2-amino-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-amino-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophenes .
Scientific Research Applications
2-amino-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or interact with neurotransmitter receptors to exert its effects on the nervous system .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include:
- 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its unique propyl group at the nitrogen atom, which can influence its chemical reactivity and biological activity . This structural variation can lead to differences in how the compound interacts with molecular targets and its overall pharmacological profile.
Biological Activity
2-Amino-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C12H18N2OS
- Molecular Weight : 238.35 g/mol
- CAS Number : 350996-93-9
Antiviral Activity
Research has indicated that derivatives of benzothiophene compounds exhibit promising antiviral properties. For instance, studies on similar compounds have shown effective inhibition against various viruses:
- Mechanism : Compounds like 2-amino-benzothiophenes have been reported to inhibit RNA-dependent RNA polymerases, crucial for viral replication.
- Case Study : In a study published by MDPI, certain derivatives demonstrated EC50 values as low as 3.4 μM against specific viral targets, indicating strong antiviral potential .
Local Anesthetic Properties
The compound has been evaluated for its local anesthetic activity:
- Testing Methods : Biological activity was assessed using the frog-foot withdrawal reflex and the rabbit corneal reflex tests.
- Results : Compounds related to 2-amino-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene showed significant anesthetic effects with shorter onset times compared to lidocaine .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar benzothiophene derivatives have been identified as inhibitors of critical kinases involved in cancer progression and inflammatory responses. For example, inhibitors targeting the LIMK and MAPK pathways have shown promise in preclinical studies .
- Modulation of Ion Channels : Some studies suggest that these compounds may interact with ion channels, contributing to their anesthetic effects.
Comparative Data Table
Activity Type | Compound | EC50/IC50 Values | Reference |
---|---|---|---|
Antiviral | Benzothiophene Derivative | 3.4 μM | |
Local Anesthetic | 2-Amino Derivative | Significant effect | |
Kinase Inhibition | Benzothiophene Analog | nM range |
Case Study 1: Antiviral Efficacy
A study conducted on a series of benzothiophene derivatives demonstrated their efficacy against the Hepatitis C virus (HCV) NS5B polymerase with IC50 values indicating potent antiviral activity. The structure-activity relationship (SAR) analysis highlighted specific modifications that enhanced biological activity.
Case Study 2: Local Anesthetic Testing
In comparative studies with lidocaine, several compounds related to 2-amino-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene exhibited faster onset and prolonged duration of action in animal models, suggesting potential for clinical application in pain management .
Properties
IUPAC Name |
2-amino-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-2-7-14-12(15)10-8-5-3-4-6-9(8)16-11(10)13/h2-7,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCUOPHISIDURH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(SC2=C1CCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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